molecular formula C17H14N2O2 B12937018 1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione CAS No. 67749-18-2

1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione

Cat. No.: B12937018
CAS No.: 67749-18-2
M. Wt: 278.30 g/mol
InChI Key: VJHKQAVORRVILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phthalhydrazide with aromatic aldehydes, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts such as DBU-based ionic liquids to enhance the efficiency and yield of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high purity.

Chemical Reactions Analysis

1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.

    Cyclization: Further cyclization reactions can be performed to create more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Properties

CAS No.

67749-18-2

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione

InChI

InChI=1S/C17H14N2O2/c1-11-5-4-8-18-16(20)14-9-12-6-2-3-7-13(12)10-15(14)17(21)19(11)18/h2-7,9-11H,8H2,1H3

InChI Key

VJHKQAVORRVILP-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.